Unii-B4D3wps7JY

Vue d'ensemble

Description

GSK3145095 is a small molecule drug developed by GlaxoSmithKline. It is a potent and orally active inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). This compound has shown potential antineoplastic and immunomodulatory activities, making it a promising candidate for cancer therapy, particularly in the treatment of pancreatic cancer .

Applications De Recherche Scientifique

Chemistry: As a RIPK1 inhibitor, it is used in research to study the role of RIPK1 in cell death and inflammation.

Biology: The compound is used to investigate the mechanisms of necroptosis, a form of programmed cell death.

Medicine: GSK3145095 has shown promise in the treatment of pancreatic cancer and other solid tumors. .

Mécanisme D'action

GSK3145095 exerts its effects by inhibiting RIPK1, a kinase involved in the regulation of cell death and inflammation. By blocking RIPK1 activity, the compound reduces the recruitment of immunosuppressive cells in the tumor microenvironment, leading to increased tumor cell death. This mechanism is particularly effective in promoting a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma .

Analyse Biochimique

Biochemical Properties

GSK3145095 plays a significant role in biochemical reactions by inhibiting RIPK1 kinase activityGSK3145095 binds to RIPK1 with high specificity and potency, with an IC50 value of 6.3 nM . This interaction blocks RIPK1-dependent cellular responses, thereby preventing necroptosis and reducing inflammation. Additionally, GSK3145095 has been shown to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures .

Cellular Effects

GSK3145095 exerts various effects on different cell types and cellular processes. In U937 cells, L-cells, and NCTC 929 (L929) cells, GSK3145095 effectively inhibits RIPK1 kinase activity, leading to reduced necroptosis and inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1. By blocking RIPK1, GSK3145095 prevents the activation of downstream signaling pathways that lead to cell death and inflammation .

Molecular Mechanism

The molecular mechanism of GSK3145095 involves its binding to the allosteric pocket of RIPK1 at the back of its ATP binding site . This binding disrupts RIPK1-mediated signaling, which may reduce the production of inflammatory cytokines and promote cell survival. GSK3145095 also inhibits the formation of the necrosome, a complex formed by RIPK1 and RIPK3 that leads to necroptosis . By preventing necrosome formation, GSK3145095 reduces cell death and inflammation, making it a potential therapeutic agent for various diseases, including cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK3145095 have been observed to change over time. The compound has shown good metabolic stability in vitro and is removed from the body through hydroxylation and glucuronidation . Long-term studies have indicated that GSK3145095 maintains its inhibitory effects on RIPK1 over extended periods, leading to sustained reductions in necroptosis and inflammation . The stability and degradation of GSK3145095 in different experimental conditions may vary, affecting its overall efficacy .

Dosage Effects in Animal Models

In animal models, the effects of GSK3145095 vary with different dosages. At lower doses, GSK3145095 effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage of GSK3145095 to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

GSK3145095 is involved in metabolic pathways that include hydroxylation and glucuronidation . These metabolic processes help in the elimination of the compound from the body. In hepatocyte incubations, no human-specific metabolites of GSK3145095 were detected, but trace levels of glutathione (GSH) conjugates were observed in rat and monkey models . This indicates that GSK3145095 undergoes similar metabolic processes across different species .

Transport and Distribution

The transport and distribution of GSK3145095 within cells and tissues involve interactions with various transporters and binding proteins . The compound is distributed throughout the body, with significant accumulation in target tissues such as the pancreas and liver . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that GSK3145095 reaches the sites of inflammation and tumor growth .

Subcellular Localization

GSK3145095 is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of GSK3145095 is essential for its activity, as it allows the compound to interact with RIPK1 and other biomolecules involved in necroptosis and inflammation .

Méthodes De Préparation

The synthesis of GSK3145095 involves several steps, starting from commercially available starting materials. The route to prepare benzoxazepinones, which are key intermediates, has been described previously. The synthesis begins with BOC-L-serine and involves multiple steps, including tosylation, oxime formation, and Beckmann rearrangement. The final product is obtained through dynamic kinetic resolution and coupling with benzyltriazole-3-carboxylic acid .

Analyse Des Réactions Chimiques

GSK3145095 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form hydroxylated derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include sodium hydride, dimethylformamide, and palladium on carbon.

Comparaison Avec Des Composés Similaires

GSK3145095 is unique among RIPK1 inhibitors due to its high specificity and potency. Similar compounds include:

Necrostatin-1: Another RIPK1 inhibitor, but with lower specificity and potency compared to GSK3145095.

GSK2982772: A RIPK1 inhibitor developed for the treatment of inflammatory diseases, but not as effective in oncology applications

GSK3145095 stands out due to its excellent kinase specificity and ability to block RIPK1-dependent cellular responses, making it a promising candidate for cancer therapy .

Propriétés

IUPAC Name |

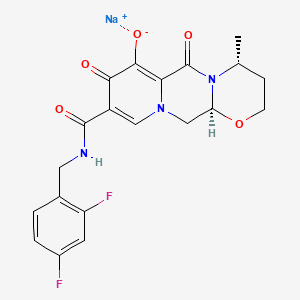

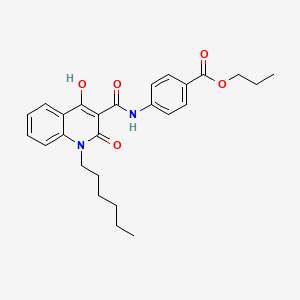

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAGKAMBISZQM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1622849-43-7 | |

| Record name | GSK-3145095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-3145095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does GSK3145095 interact with RIP1 and what are the downstream effects of this interaction in the context of cancer?

A: GSK3145095 is a potent and highly selective inhibitor of RIP1 kinase activity []. By binding to RIP1, GSK3145095 disrupts its kinase activity, preventing downstream signaling. In the context of cancer, RIP1 has been found to contribute to the immunosuppressive tumor microenvironment (TME). Specifically, RIP1 activity promotes the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME, which suppress the anti-tumor activity of cytotoxic T lymphocytes and natural killer (NK) cells [, ]. By inhibiting RIP1, GSK3145095 aims to reduce MDSC infiltration, thereby enhancing the immune system's ability to target and eliminate cancer cells. Additionally, RIP1 inhibition has been shown to synergize with anti-PD-1 therapy, suggesting a potential for combination treatment strategies [, ].

Q2: What is the evidence suggesting that targeting RIP1 kinase with GSK3145095 could be beneficial in pancreatic cancer specifically?

A: Preclinical studies have demonstrated the potential of RIP1 inhibition as a therapeutic strategy for pancreatic cancer. Notably, RIP1 kinase activity has been linked to pancreatic tumor development []. Research has shown that inhibiting RIP1 within the pancreatic TME can shift the balance of immune cells, replacing tumor-promoting myeloid cells with those that support an anti-tumor immune response []. Furthermore, in murine models of pancreatic cancer, combining RIP1 inhibition with anti-PD-1 therapy resulted in synergistic anti-tumor effects []. This suggests that GSK3145095, by targeting RIP1, could enhance the efficacy of existing immunotherapies and potentially improve outcomes for patients with pancreatic cancer.

Q3: Are there any ongoing clinical trials investigating the use of GSK3145095 in cancer patients?

A: Yes, GSK3145095 is currently being evaluated in a Phase 1/2 clinical trial (NCT03681951) for the treatment of advanced or recurrent solid tumors, including pancreatic cancer []. This multi-part study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3145095, both as a single agent and in combination with other anti-cancer therapies, including the anti-PD-1 antibody pembrolizumab [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)

![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)

![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)

![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)